[1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(4-bromophenoxy)propan-2-olato(3-)-kappaO]boron
Overview
Description
The compound [1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(4-bromophenoxy)propan-2-olato(3-)-kappaO]boron is a complex organoboron compound. Organoboron compounds are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(4-bromophenoxy)propan-2-olato(3-)-kappaO]boron typically involves the reaction of 4-bromophenol with 3-chloropropan-1-ol to form 3-(4-bromophenoxy)propan-1-ol . This intermediate is then reacted with bis(2-hydroxyethyl)amine in the presence of a boron source such as boric acid or boron trichloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(4-bromophenoxy)propan-2-olato(3-)-kappaO]boron: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like or under acidic conditions.
Reduction: Reagents like or .
Substitution: Nucleophiles such as or under basic conditions.
Major Products
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of with various functional groups.
Scientific Research Applications
[1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(4-bromophenoxy)propan-2-olato(3-)-kappaO]boron: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(4-bromophenoxy)propan-2-olato(3-)-kappaO]boron involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(4-bromophenoxy)propan-2-olato(3-)-kappaO]boron: can be compared with other organoboron compounds such as:
Boronic acids: Known for their use in Suzuki coupling reactions.
Boranes: Used as reducing agents and in hydroboration reactions.
Borates: Utilized in various industrial applications, including glass and ceramics production.
The uniqueness of This compound
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-2,8,9-trioxa-5-azonia-1-boranuidatricyclo[3.3.3.01,5]undecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrNO4/c15-11-1-3-12(4-2-11)17-10-13-9-16-5-7-18-14(16,20-13)19-8-6-16/h1-4,13H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJNPTYVZKBLMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]123[N+](CCO1)(CCO2)CC(O3)COC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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